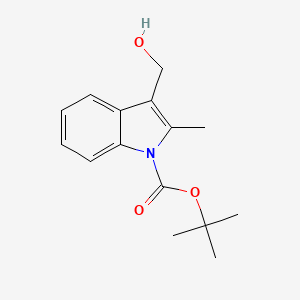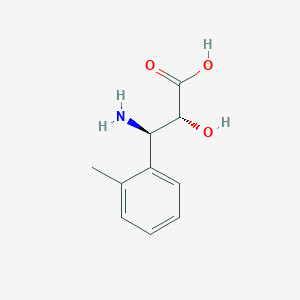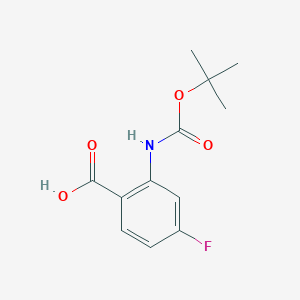
4-(Acétylthio)butanoate de 2,5-dioxopyrrolidin-1-yle
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate is an organic compound with the molecular formula C10H13NO5S and a molecular weight of 259.28 g/mol. This compound contains several functional groups, including a butanoic acid moiety, an acetylthio group, and a pyrrolidinyl ester. It is primarily used in scientific research and is not intended for human therapeutic applications or veterinary use.
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate has diverse applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in studies related to enzyme inhibition and protein modification.
Medicine: Research involving this compound includes investigations into its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
Target of Action
The primary target of the compound 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium ion flow into cells, which is essential for various cellular functions.
Mode of Action
2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate interacts with its targets by inhibiting calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition results in a decrease in the influx of calcium ions into cells, thereby affecting cellular functions that depend on calcium signaling.
Pharmacokinetics
The compound 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate has shown high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate’s action primarily involve the inhibition of calcium currents. This can lead to a decrease in calcium-dependent cellular functions. In animal models, this compound has shown potent anticonvulsant properties, suggesting potential therapeutic applications in neurological disorders such as epilepsy .
Action Environment
The action, efficacy, and stability of 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature . .
Méthodes De Préparation
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate involves multiple steps. One common synthetic route includes the esterification of butanoic acid with 2,5-dioxo-1-pyrrolidinyl ester in the presence of a suitable catalyst. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Analyse Des Réactions Chimiques
2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate can be compared with other similar compounds, such as:
Butanoic acid, 4-(2-pyridinyldithio)-2-sulfo-, 1-(2,5-dioxo-1-pyrrolidinyl) ester: This compound also contains a butanoic acid moiety and a pyrrolidinyl ester but has a different substituent group (2-pyridinyldithio) instead of the acetylthio group.
2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate: This compound is structurally similar but may have different functional groups or substituents.
The uniqueness of 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-acetylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7(12)17-6-2-3-10(15)16-11-8(13)4-5-9(11)14/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKYUKDBVOLOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520496.png)

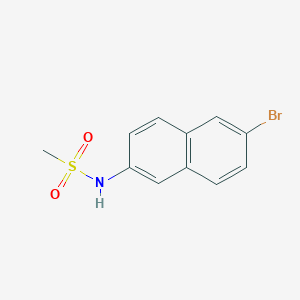
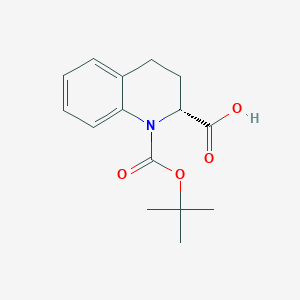
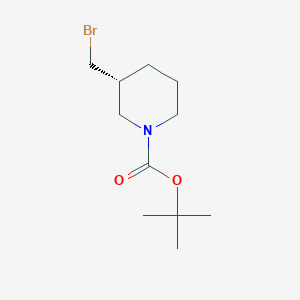

![(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1520504.png)
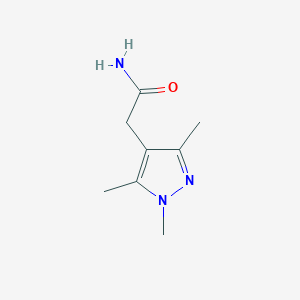

![Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1520509.png)
